molecular formula C6H2BrCl2NO B2900615 2-Bromo-3,5-dichloropyridine-4-carbaldehyde CAS No. 1227584-22-6

2-Bromo-3,5-dichloropyridine-4-carbaldehyde

Cat. No.: B2900615
CAS No.: 1227584-22-6
M. Wt: 254.89
InChI Key: MBGMDDQZXPQCFZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,5-dichloropyridine-4-carbaldehyde typically involves the bromination and chlorination of isonicotinaldehyde. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst. The process may involve multiple steps to ensure the selective substitution of bromine and chlorine atoms at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,5-dichloropyridine-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) and catalysts (e.g., palladium) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Organoboron reagents and palladium catalysts under mild conditions.

Major Products Formed

    Substitution Reactions: Products with new functional groups replacing the bromine or chlorine atoms.

    Oxidation Reactions: Carboxylic acids.

    Reduction Reactions: Alcohols.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-Bromo-3,5-dichloropyridine-4-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-3,5-dichloropyridine-4-carbaldehyde depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3,5-dichloropyridine-4-carbaldehyde is unique due to the presence of both bromine and chlorine substituents on the pyridine ring along with an aldehyde group.

Biological Activity

2-Bromo-3,5-dichloropyridine-4-carbaldehyde is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and chlorine substituents on the pyridine ring, along with an aldehyde functional group. This configuration contributes to its reactivity and ability to form complexes with biological macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, it may modulate the expression of genes involved in cell cycle regulation and apoptosis.

Case Study:
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to activate caspase-3, a key enzyme in the apoptotic pathway, indicating its potential as an anticancer agent.

Enzyme Inhibition

The compound has been shown to inhibit certain enzymes that are crucial for various biological processes. For example, it acts as an inhibitor of phosphodiesterase (PDE) enzymes, which are involved in signal transduction pathways. This inhibition can lead to increased levels of cyclic nucleotides and subsequent modulation of cellular responses.

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes:

  • Receptor Interaction: The halogen substituents enhance the compound's affinity for binding sites on enzymes or receptors.
  • Enzyme Modulation: By inhibiting enzymes like PDEs, the compound alters intracellular signaling cascades.
  • DNA Interaction: Preliminary studies suggest that it may bind to DNA, affecting replication and transcription processes.

Properties

IUPAC Name

2-bromo-3,5-dichloropyridine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2NO/c7-6-5(9)3(2-11)4(8)1-10-6/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGMDDQZXPQCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Br)Cl)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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